molecular formula C8H3Cl2FN2 B1452896 2,4-Dichloro-5-fluoroquinazoline CAS No. 87611-00-5

2,4-Dichloro-5-fluoroquinazoline

Cat. No. B1452896
CAS RN: 87611-00-5
M. Wt: 217.02 g/mol
InChI Key: AXMYGHKVWFFYCR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoroquinazoline is a chemical compound that belongs to the quinazoline family of organic compounds. It has been studied extensively for its potential applications in scientific research. The molecular formula of this compound is C8H3Cl2FN2 .


Synthesis Analysis

A process for the synthesis of this compound is disclosed in a patent . The process involves reacting 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate product. This intermediate product is then reacted with chlorine to form dichlorofluorobenzene. Finally, dichlorofluorobenzene is acylated using an acylating agent to form a mixture containing this compound .


Molecular Structure Analysis

The molecular weight of this compound is 217.03 g/mol . The InChI key for this compound is HHGKYNUUYMRIAV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Research on 2,4-Dichloro-5-fluoroquinazoline includes studies on its synthesis. For instance, new 2,4-diaminoquinazolines have been synthesized using reactions involving trifluorobenzonitrile and guanidine carbonate. This process led to the creation of several fluoroquinazoline isomers, including those with 2,4-diamino-5-fluoroquinazoline structures (Tomažič & Hynes, 1992).
  • Nitration Processes : The nitration of 2,4-diaminoquinazoline derivatives has been studied, revealing specific reactions at different positions on the quinazoline ring. These studies provide insight into the chemical behavior of fluoroquinazoline compounds under various conditions (Singh et al., 1991).

Biological Activity and Applications

  • Antibacterial Properties : Certain derivatives of fluoroquinazolines, such as 8-chloroquinolone with a 5-amino-2,4-difluorophenyl group, have shown potent antibacterial activities. This highlights the potential use of these compounds in developing new antibacterial agents (Kuramoto et al., 2003).
  • Antimicrobial Activity : Studies on Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety have indicated promising antibacterial and antifungal activities, suggesting the applicability of these compounds in antimicrobial treatments (Karthikeyan et al., 2006).
  • Anticancer Properties : Research involving the synthesis and evaluation of novel indole-aminoquinazoline hybrids, which incorporate fluoroquinazoline structures, has shown potential in anticancer applications. These compounds were evaluated for cytotoxicity against various cancer cell lines, demonstrating their relevance in cancer research (Mphahlele et al., 2018).

Safety and Hazards

2,4-Dichloro-5-fluoroquinazoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mechanism of Action

The mechanism of action of quinazolines can vary depending on the specific compound and its targets. Generally, they work by interacting with certain enzymes or receptors in the body, leading to changes in biochemical pathways and resulting in various therapeutic effects .

The pharmacokinetics of quinazolines, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect its pharmacokinetics .

The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, is another important consideration. Factors such as temperature, pH, and the presence of other substances can affect how a quinazoline compound behaves in the body .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-fluoroquinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, through binding interactions that can alter their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . This inhibition can lead to changes in cellular processes and has potential therapeutic applications in treating diseases where kinase activity is dysregulated.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis (programmed cell death) in certain cancer cell lines by disrupting key signaling pathways . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with target biomolecules. It can inhibit enzyme activity by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and cellular metabolism. Furthermore, this compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in critical cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Understanding the transport mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the factors that govern the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

2,4-dichloro-5-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-7-6-4(11)2-1-3-5(6)12-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMYGHKVWFFYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652961
Record name 2,4-Dichloro-5-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87611-00-5
Record name 2,4-Dichloro-5-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5-fluoroquinazoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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